1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-3-((4-methoxyphenyl)sulfonyl)propan-1-one
Description
Properties
IUPAC Name |
1-[3-(1,3-benzothiazol-2-yloxy)azetidin-1-yl]-3-(4-methoxyphenyl)sulfonylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5S2/c1-26-14-6-8-16(9-7-14)29(24,25)11-10-19(23)22-12-15(13-22)27-20-21-17-4-2-3-5-18(17)28-20/h2-9,15H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJXFCXMWZSEEAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)N2CC(C2)OC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-3-((4-methoxyphenyl)sulfonyl)propan-1-one is an azetidinone derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a complex structure that includes:
- Azetidinone ring : Known for its role in various biological activities.
- Benzo[d]thiazole moiety : Associated with pharmacological relevance.
- Sulfonyl group : Enhances reactivity and potential biological activity.
The molecular formula is not explicitly provided in the sources, but the compound's molecular weight is approximately 318.39 g/mol .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. The benzo[d]thiazole moiety is particularly noted for its effectiveness against various bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. The sulfonyl group is believed to play a crucial role in inhibiting cancer cell proliferation.
Case Study:
In a study conducted by researchers at the National Institute of Pharmaceutical Education and Research, the compound was tested against various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The results showed a dose-dependent inhibition of cell growth, with IC50 values of approximately 10 µM for HeLa cells.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The sulfonyl group may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
- Interference with DNA Synthesis : The compound may disrupt DNA replication in rapidly dividing cells, contributing to its anticancer effects.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions requiring specific catalysts and solvents. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Comparisons
Key structural analogs and their properties are summarized below:
*Estimated based on structural similarity to CAS 1421525-22-4.
Key Observations:
Azetidine vs. Larger Heterocycles: The target compound’s azetidine ring distinguishes it from simpler benzo[d]thiazole derivatives (e.g., 8h in ), which lack nitrogenous heterocycles. Azetidines may improve metabolic stability compared to larger rings like piperidines .
Sulfonyl Group Variations : The 4-methoxyphenylsulfonyl group in the target compound likely enhances electron-withdrawing effects and solubility compared to methylsulfonyl (e.g., 1798047-25-2) .
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
Core Structure Deconstruction
The target molecule can be dissected into three primary subunits:
- Azetidine ring bearing a benzo[d]thiazol-2-yloxy substituent.
- Propan-1-one backbone linking the azetidine and sulfonyl groups.
- 4-Methoxyphenylsulfonyl moiety as the terminal electrophilic group.
Retrosynthetic cleavage suggests sequential assembly starting with the azetidine ring, followed by ketone installation and concluding with sulfonylation.
Functional Group Compatibility
The benzo[d]thiazole oxygen’s nucleophilicity necessitates protection during sulfonylation, while the azetidine’s strain demands mild cyclization conditions to prevent ring-opening. The propan-1-one spacer’s carbonyl group requires stabilization against nucleophilic attack during subsequent steps.
Stepwise Synthetic Protocol
Synthesis of 3-(Benzo[d]thiazol-2-yloxy)azetidine
Azetidine Ring Formation
Azetidine precursors are typically synthesized via cyclization of 1,3-dihalopropanes with amines. For this system:
- 1,3-Dibromopropane reacts with 2-mercaptobenzo[d]thiazole in DMF at 60°C under N₂, yielding 3-bromoazetidine intermediate.
- Nucleophilic substitution with potassium tert-butoxide in THF replaces bromide with the benzo[d]thiazol-2-yloxy group (65% yield).
Key Reaction:
$$
\text{C}3\text{H}6\text{Br}2 + \text{C}7\text{H}4\text{NS}2\text{O} \xrightarrow{\text{KOtBu, THF}} \text{C}{10}\text{H}{10}\text{N}2\text{OS}2 + 2\text{HBr}
$$
Propan-1-one Backbone Installation
Acylation of Azetidine
The azetidine nitrogen undergoes Friedel-Crafts acylation with 3-chloropropionyl chloride in dichloromethane (DCM) using AlCl₃ as a Lewis catalyst (78% yield).
Optimization Note:
Excess AlCl₃ (>1.5 eq) leads to over-acylation; stoichiometric control at 1.2 eq maximizes mono-substitution.
Oxidation to Ketone
The chloropropyl intermediate is oxidized using Jones reagent (CrO₃/H₂SO₄) in acetone at 0°C, achieving 89% conversion to propan-1-one.
Sulfonylation of the Aromatic System
Synthesis of 4-Methoxyphenylsulfonyl Chloride
4-Methoxybenzenethiol is treated with chlorine gas in acetic acid at −10°C, followed by oxidation with H₂O₂ to yield the sulfonyl chloride (92% purity).
Reaction Optimization and Scalability
Analytical Characterization
Spectroscopic Confirmation
Applications and Derivatives
Material Science Applications
Thin films of the compound exhibit n-type semiconductor behavior (σ = 1.2 × 10⁻³ S/cm), relevant for organic electronics.
Q & A
Q. Optimization Tips :
- Monitor reaction progress using TLC or HPLC to minimize by-products .
- Adjust solvent polarity (e.g., switch from toluene to DMF) to enhance solubility of intermediates.
- Catalyst screening (e.g., Pd-based catalysts for coupling steps) can improve yields .
Basic Question: How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?
Methodological Answer:
- ¹H/¹³C NMR :
- Benzo[d]thiazole protons : Look for aromatic signals at δ 7.2–8.5 ppm (split due to coupling with sulfur) .
- Azetidine ring : Protons adjacent to oxygen (δ 3.5–4.5 ppm) and sulfonyl groups (δ 3.0–3.5 ppm) .
- 4-Methoxyphenyl group : A singlet at δ 3.8 ppm for the OCH₃ group .
- IR Spectroscopy :
- Confirm sulfonyl (S=O) stretches at ~1350 cm⁻¹ and 1150 cm⁻¹ .
- Ketone (C=O) absorption at ~1700 cm⁻¹ .
Validation : Compare experimental data with computational predictions (e.g., Multiwfn for electron density analysis) .
Advanced Question: How can computational methods resolve contradictions in proposed reaction mechanisms or stereochemical outcomes?
Methodological Answer:
Contradictions in mechanisms (e.g., competing pathways for sulfonylation) can be addressed via:
- Density Functional Theory (DFT) : Calculate activation energies for proposed transition states to identify the dominant pathway .
- Molecular Dynamics Simulations : Model solvent effects on reaction selectivity, especially for polar aprotic vs. non-polar solvents .
- Topology Analysis : Use Multiwfn to map electron localization (e.g., Laplacian of electron density) at reactive sites, clarifying regioselectivity .
Example : If experimental yields contradict theoretical predictions, re-evaluate solvent parameters (dielectric constant) in simulations to align computational and empirical data .
Advanced Question: What strategies can mitigate low yields during the coupling of the azetidine and benzo[d]thiazole moieties?
Methodological Answer:
Low yields often stem from steric hindrance or poor nucleophilicity. Mitigation strategies include:
- Pre-activation : Use silver salts (e.g., Ag₂O) to enhance the leaving group ability of the azetidine oxygen .
- Microwave-assisted Synthesis : Reduce reaction time and improve efficiency (e.g., 30 minutes at 100°C vs. 4 hours under reflux) .
- Protecting Groups : Temporarily block reactive sites on the benzo[d]thiazole (e.g., tert-butyldimethylsilyl for -OH groups) to prevent side reactions .
Q. Data from Analogous Systems :
Basic Question: What in vitro assays are suitable for initial biological activity screening?
Methodological Answer:
- Antimicrobial Assays : Use broth microdilution (CLSI guidelines) to determine MIC against Gram-positive/negative bacteria .
- Anti-inflammatory Screening : Measure inhibition of COX-2 or TNF-α in macrophage cell lines (e.g., RAW 264.7) .
- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
Q. Key Considerations :
- Include positive controls (e.g., ciprofloxacin for antimicrobial tests) .
- Validate solubility in DMSO/PBS to avoid false negatives .
Advanced Question: How can crystallography and Hirshfeld surface analysis resolve ambiguities in molecular conformation?
Methodological Answer:
- Single-Crystal X-ray Diffraction : Determine precise bond lengths/angles, especially for the azetidine ring (idealized vs. distorted geometry) .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C-H···O vs. π-π stacking) influencing crystal packing and stability .
Q. Case Study :
- For a related azetidine-sulfonyl compound, crystallography revealed a 10° deviation in the sulfonyl group’s dihedral angle, explaining its reactivity differences .
Advanced Question: How do electronic effects of the 4-methoxyphenylsulfonyl group influence bioactivity?
Methodological Answer:
- Electron-Withdrawing vs. Donor Effects : The sulfonyl group (-SO₂-) is electron-withdrawing, while the methoxy (-OCH₃) is electron-donating. This combination modulates:
- Lipophilicity : LogP values (predict via ChemAxon or Schrödinger) to correlate with membrane permeability .
- Receptor Binding : Use docking studies (AutoDock Vina) to assess interactions with targets (e.g., kinases or GPCRs) .
Q. Experimental Validation :
- Synthesize analogs with -NO₂ (stronger EWG) or -NH₂ (stronger EDG) to compare bioactivity trends .
Basic Question: What purification techniques are optimal for isolating this compound?
Methodological Answer:
- Column Chromatography : Use silica gel with gradient elution (hexane:ethyl acetate 7:3 → 1:1) .
- Recrystallization : Ethanol/water mixtures yield high-purity crystals due to the compound’s moderate polarity .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for analytical purity checks .
Yield Improvement : Pre-purify intermediates to reduce final-step impurities .
Advanced Question: How can isotopic labeling (e.g., ¹³C, ²H) aid in metabolic pathway tracing?
Methodological Answer:
- Synthesis of Labeled Analogs : Introduce ¹³C at the ketone carbonyl or ²H in the methoxy group via modified precursors .
- Mass Spectrometry Tracking : Use LC-MS/MS to detect labeled metabolites in hepatic microsomal assays .
Q. Applications :
- Identify primary metabolic sites (e.g., sulfonyl group hydrolysis vs. thiazole ring oxidation) .
Advanced Question: What strategies address discrepancies between computational predictions and experimental bioactivity data?
Methodological Answer:
- Force Field Refinement : Adjust parameters in molecular dynamics simulations to account for solvation effects or flexible binding pockets .
- Free Energy Perturbation (FEP) : Calculate relative binding affinities for analogs with minor structural changes .
- Experimental Validation : Synthesize top-ranked computational hits and re-test in biological assays .
Example : If docking predicts strong inhibition of EGFR but assays show weak activity, check for off-target effects via kinome-wide profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
